molecular formula C14H16N2O4 B11072503 6-(1,3-dioxoisoindol-2-yl)-N-hydroxyhexanamide CAS No. 405096-03-9

6-(1,3-dioxoisoindol-2-yl)-N-hydroxyhexanamide

Cat. No.: B11072503
CAS No.: 405096-03-9
M. Wt: 276.29 g/mol
InChI Key: OMSFHHHXKKUCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxyhexanamide is a complex organic compound characterized by the presence of a phthalimide group and a hydroxamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxyhexanamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with hydroxylamine to introduce the hydroxamic acid functionality. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The phthalimide group can be reduced to form phthalamic acid derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the phthalimide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Solvents such as ethanol, methanol, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamic acid group can yield nitroso or nitro compounds, while reduction of the phthalimide group can produce phthalamic acid derivatives.

Scientific Research Applications

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxyhexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteases and histone deacetylases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxyhexanamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, making it an effective inhibitor of metalloproteases. Additionally, the compound can interact with histone deacetylases, leading to changes in gene expression and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)hexanamide
  • N-(6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea
  • (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl thiocyanate

Uniqueness

What sets 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxyhexanamide apart from similar compounds is its unique combination of a phthalimide group and a hydroxamic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

405096-03-9

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-hydroxyhexanamide

InChI

InChI=1S/C14H16N2O4/c17-12(15-20)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7,20H,1-2,5,8-9H2,(H,15,17)

InChI Key

OMSFHHHXKKUCLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.